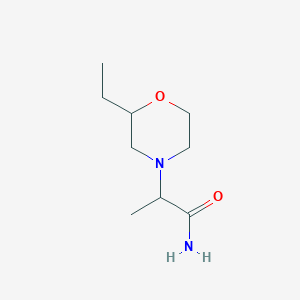

2-(2-Ethylmorpholin-4-yl)propanamide

Descripción

2-(2-Ethylmorpholin-4-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-ethylmorpholine moiety at the second carbon. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is modified with an ethyl group at the 2-position, which enhances lipophilicity and may influence metabolic stability.

Propiedades

IUPAC Name |

2-(2-ethylmorpholin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKFZAGWFMGPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylmorpholin-4-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylmorpholine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-(2-Ethylmorpholin-4-yl)propanamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Ethylmorpholin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine ring or the amide group.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(2-Ethylmorpholin-4-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Target Compound : 2-(2-Ethylmorpholin-4-yl)propanamide

- Core Structure : Propanamide with a 2-ethylmorpholine substituent.

- Key Functional Groups : Morpholine (oxygen and nitrogen heterocycle), ethyl group, amide bond.

- Synthesis : Likely involves alkylation of morpholine with ethyl bromide, followed by coupling to a propanamide backbone via HATU/DIPEA-mediated amide bond formation, analogous to methods described for related acetamide derivatives .

Comparison Compounds :

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Core Structure : Propanamide with a fluorinated biphenyl and indole-ethyl group.

- Key Features : Fluorine atom enhances metabolic stability; indole group may act as a bioisostere for aromatic pharmacophores.

- Synthesis : Utilizes NaBH3CN for reductive amination and fluorinated biphenyl coupling, differing from the ethylmorpholine alkylation in the target compound .

2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives () Core Structure: Acetamide with a 2-oxo-morpholine ring. Synthesis: Involves LiOH-mediated hydrolysis and HATU/DIPEA amidation, similar to the target’s amide bond formation but lacks ethyl functionalization steps .

2-Chloro-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide Hydrochloride ()

- Core Structure : Propanamide with chloro, diethoxy-phenyl, and morpholine groups.

- Key Features : Chlorine atom increases electrophilicity; hydrochloride salt improves aqueous solubility but may limit lipid bilayer penetration.

- Synthesis : Likely involves chlorination and etherification steps, contrasting with the target’s ethylmorpholine synthesis .

Physicochemical Properties

Key Observations :

- The ethylmorpholine group in the target compound strikes a balance between lipophilicity and polarity, enhancing both membrane permeability and solubility compared to the highly lipophilic fluorinated biphenyl-indole derivative .

- The hydrochloride salt in ’s compound improves solubility but may necessitate protonation for activity, unlike the free base form of the target compound .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.